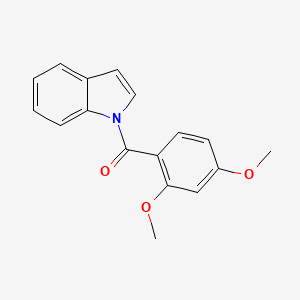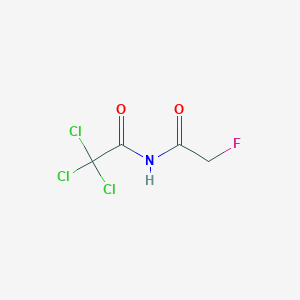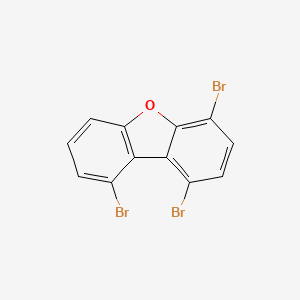
1,4,9-Tribromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran consists of two benzene rings fused to a central furan ring The addition of bromine atoms at positions 1, 4, and 9 of the dibenzofuran structure results in this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,9-Tribromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination or formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different functional groups. Reduction reactions can remove bromine atoms, reverting to dibenzofuran or its partially brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include partially or fully de-brominated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1,4,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,9-Tribromo-dibenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in inhibition or activation of specific biological processes.
Comparación Con Compuestos Similares
- 1,4,7-Tribromo-dibenzofuran
- 1,3,4-Tribromo-dibenzofuran
- Dibenzofuran
Comparison: 1,4,9-Tribromo-dibenzofuran is unique due to the specific positions of the bromine atoms, which influence its chemical reactivity and physical properties. Compared to other tribromo-dibenzofuran derivatives, it may exhibit different reactivity patterns and biological activities. The position of bromine atoms can affect the compound’s ability to interact with other molecules, making it distinct from its isomers.
Propiedades
Número CAS |
617707-46-7 |
|---|---|
Fórmula molecular |
C12H5Br3O |
Peso molecular |
404.88 g/mol |
Nombre IUPAC |
1,4,9-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H |
Clave InChI |
SOBCQEWGYNAZQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C3=C(C=CC(=C3O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
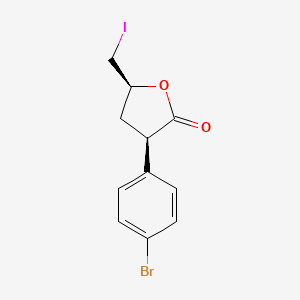

![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

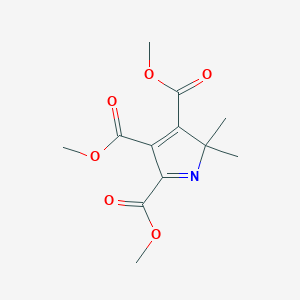

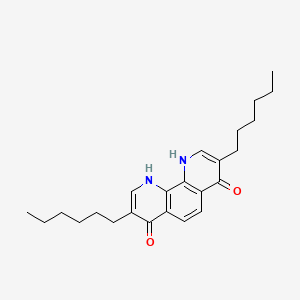
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
